N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon-13 NMR data reveal distinct signals for key functional groups:
- Piperazine protons : Two sets of triplets at δ 2.8–3.2 ppm (J = 4.8 Hz), corresponding to the -N-CH₂-CH₂-N- moiety.
- Fluorophenyl aromatic protons : A doublet of doublets at δ 7.1–7.3 ppm (J = 8.4 Hz, 5.2 Hz) for the ortho and meta hydrogens relative to the fluorine atom.
- Thiophene protons : A multiplet at δ 7.4–7.6 ppm for the β-hydrogens and a singlet at δ 6.9 ppm for the α-hydrogen adjacent to the sulfur atom.
The carbonyl group of the acetamide moiety appears at δ 168.5 ppm in the carbon-13 spectrum, while the thiophene carbons resonate between δ 125–140 ppm.
Infrared (IR) Spectroscopy
IR absorption bands confirm critical functional groups:
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode shows a predominant [M+H]⁺ ion at m/z 466.5, consistent with the molecular weight. Fragment ions at m/z 349.2 and 232.8 correspond to cleavage of the piperazine-pyrazolopyrimidine bond and subsequent loss of the thiophene acetamide group, respectively.
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous pyrazolo[3,4-d]pyrimidine derivatives exhibit a planar bicyclic core with dihedral angles of 5–10° between the pyrazole and pyrimidine rings. Computational modeling (DFT at B3LYP/6-31G* level) predicts:
- Piperazine ring : Adopts a chair conformation, with the 4-fluorophenyl group oriented equatorially to minimize steric strain.
- Acetamide linker : Prefers an extended conformation to avoid clashes between the thiophene and pyrazolopyrimidine moieties.
| Conformational Feature | Predicted Geometry |
|---|---|
| Pyrazolo[3,4-d]pyrimidine core | Planar (RMSD < 0.1 Å) |
| Piperazine substituent | Chair conformation |
| Thiophene-acetamide chain | Extended (antiperiplanar) |
The fluorine atom’s electronegativity induces a minor dipole moment (1.2 D) across the molecule, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7OS/c24-17-3-5-18(6-4-17)29-9-11-30(12-10-29)22-20-15-28-31(23(20)27-16-26-22)8-7-25-21(32)14-19-2-1-13-33-19/h1-6,13,15-16H,7-12,14H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWCVQTOUGNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in signaling pathways. The piperazine and pyrazolo-pyrimidine moieties are known to enhance binding affinity and selectivity towards specific targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cell lines at a concentration of 10 μM .
| Compound | Cell Line | GI Value (%) | Concentration (μM) |
|---|---|---|---|
| 4b | HOP-92 | 86.28 | 10 |
| 4a | HCT-116 | 40.87 | 10 |
| 4h | SK-BR-3 | 46.14 | 10 |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, which play crucial roles in cancer progression. It has shown promising results as a selective inhibitor of specific kinase subfamilies, indicating potential therapeutic applications in oncology .
Pharmacokinetics and Toxicology
ADME-Tox Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds have been studied extensively. These compounds generally display favorable drug-likeness properties, including good solubility and permeability across biological membranes.
Toxicity Studies : Preliminary toxicity assessments suggest that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully understand its safety profile.
Case Studies
Several case studies have highlighted the efficacy of piperazine-based compounds in treating neurological disorders and cancers:
- Case Study on Neurological Disorders : A derivative of this class was investigated for its potential as a muscarinic receptor antagonist, showing promise in alleviating symptoms associated with neurological diseases .
- Case Study on Anticancer Efficacy : A study involving a series of pyrazolo-pyrimidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of this chemical class .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique molecular structure characterized by the presence of multiple functional groups, including a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and thiophene. Its molecular formula is , and it has a molecular weight of approximately 421.53 g/mol.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have been evaluated for their antiproliferative effects against various cancer cell lines. In particular, studies have shown that modifications to the piperazine and thiophene components can enhance cytotoxicity against cancer cells such as HCT116 (colorectal carcinoma) and SK-BR-3 (breast cancer) .
2. Neuropharmacology
The piperazine moiety is known for its neuroactive properties. Compounds containing this structure have been explored for their potential as antidepressants and anxiolytics. The interaction of the piperazine ring with serotonin receptors may contribute to mood regulation and anxiety reduction, making this compound a candidate for further investigation in neuropharmacological studies .
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene-containing compounds. The incorporation of thiophene into the structure of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide may enhance its efficacy against various bacterial strains, offering a pathway for developing new antibiotics .
Synthetic Pathways
The synthesis of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves several steps:
- Formation of the Piperazine Ring: This is typically achieved through the reaction of ethylenediamine with appropriate halides.
- Coupling Reactions: The pyrazolo[3,4-d]pyrimidine can be synthesized via cyclization reactions involving appropriate precursors, followed by coupling with the piperazine derivative.
- Final Modifications: The introduction of the thiophene group can be performed through electrophilic substitution reactions or via direct coupling methods.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Medicina, several derivatives based on similar structures were screened against the NCI-60 cancer cell line panel. One compound demonstrated a growth inhibition (GI) value of 86% against non-small cell lung cancer (NSCLC), indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
A study assessing various piperazine derivatives showed that modifications to the side chains significantly affected binding affinity to serotonin receptors. The compound exhibited promising results in animal models for depression, suggesting its viability as a therapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrazolo[3,4-d]pyrimidin core and the piperazine-acetamide side chains. Key comparisons include:
Key Observations :
- The pyrazolo[3,4-d]pyrimidin core is retained in the target compound and Example 83, while other analogs use simpler pyrimidin or non-heterocyclic backbones.
- The 4-fluorophenyl piperazine group in the target compound contrasts with sulfonyl () or dimethylamino () substitutions in analogs, affecting solubility and target affinity.
- The thiophen-2-yl acetamide side chain is unique to the target compound and shared only with the pyrimidin-based analog in .
Physicochemical and Spectroscopic Properties
Spectroscopic Analysis :
- NMR Data : compared chemical shifts (ppm) of the target’s analogs (compounds 1 and 7) with Rapa. Regions A (positions 39–44) and B (positions 29–36) showed distinct shifts, indicating substituent-driven environmental changes in the pyrazolo-pyrimidin core .
Research Findings and Implications
- Structural Insights : NMR studies () confirm that substituents on the pyrazolo-pyrimidin core significantly alter electronic environments, impacting binding interactions.
- ADMET Modeling : highlights the robustness of log k coefficient models for diverse compounds, suggesting the target’s pharmacokinetic properties could be predicted using similar frameworks .
- Lumping Strategy : proposes grouping structurally similar compounds (e.g., pyrazolo-pyrimidin derivatives) to streamline reaction modeling, which may apply to the target compound’s synthesis optimization .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide?
Methodological Answer:
- Core Synthesis : The pyrazolo[3,4-d]pyrimidinone core can be synthesized via cyclization of substituted pyrazole-carboxamides under acidic conditions, as described for analogous structures .
- Piperazine Substitution : React the core with 4-(4-fluorophenyl)piperazine using coupling agents like EDCI/HOBt in DMF to introduce the piperazine moiety. This mirrors methods for attaching N-arylpiperazines to heterocyclic systems .
- Acetamide Functionalization : Introduce the thiophen-2-ylacetamide side chain via nucleophilic substitution of a chloroethyl intermediate with 2-(thiophen-2-yl)acetamide. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in similar acetamide coupling reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm substituent positions. For example, the piperazine protons typically resonate at δ 2.5–3.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CₙHₘFNₓOₚS). For example, a molecular ion peak at m/z [M+H]⁺ ≈ 520–530 (exact mass depends on substituents) .
- HPLC Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to confirm purity ≥95%, as recommended for structurally complex acetamides .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., JAK2, PI3K) due to the pyrazolo-pyrimidine scaffold’s kinase-targeting potential. Use ATP-competitive assays with fluorescence-based detection .
- GPCR Binding Studies : Screen for affinity at serotonin/dopamine receptors (common targets of piperazine derivatives) via radioligand displacement assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity, noting IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
Methodological Answer:
- Systematic Substituent Variation :
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases or GPCRs .
- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability in liver microsomes to guide lead optimization .
Q. What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in cell culture protocols .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) if initial fluorescence assays yield conflicting results .
- Meta-Analysis : Compare data across published analogs (e.g., pyrazolo-pyrimidines with varying piperazine substituents) to identify trends in potency/selectivity .
Q. How can in vivo efficacy be evaluated for this compound?
Methodological Answer:
- Animal Models : Use xenograft models (e.g., nude mice with implanted tumor cells) for anticancer activity. Dose at 10–50 mg/kg (oral or IP) and monitor tumor volume vs. controls .
- Pharmacodynamic Markers : Measure target engagement via blood/tissue biomarkers (e.g., phosphorylated kinases) post-administration .
- Toxicology Screening : Assess acute toxicity in rodents (LD₅₀) and organ histopathology to prioritize candidates for further development .
Key Considerations for Experimental Design
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-treated groups to validate assay sensitivity .
- Statistical Power : Use ≥3 replicates per condition and apply ANOVA with post-hoc tests (e.g., Tukey’s) for significance testing .
- Scale-Up Challenges : Optimize purification (e.g., flash chromatography vs. recrystallization) to maintain yield and purity during gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
